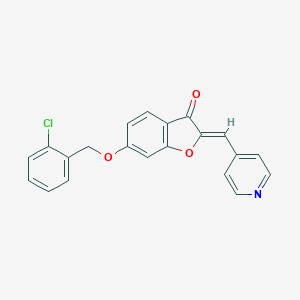
(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It is also believed to exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one have been extensively studied. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of cancer cells. Additionally, it has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one for lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and has shown promising results in various scientific research applications. However, one of the limitations of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the scientific research of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for further studies to investigate its potential as an anti-inflammatory agent, particularly in animal models.
Synthesemethoden
The synthesis of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves a multistep process that includes the reaction of 2-chlorobenzyl alcohol with pyridine-4-carboxaldehyde, followed by the reaction of the resulting product with 2-hydroxybenzaldehyde. The final product is obtained by cyclization of the intermediate compound with the help of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent, where it has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-4-2-1-3-15(18)13-25-16-5-6-17-19(12-16)26-20(21(17)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZJOLULEGFDEY-JAIQZWGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B356216.png)
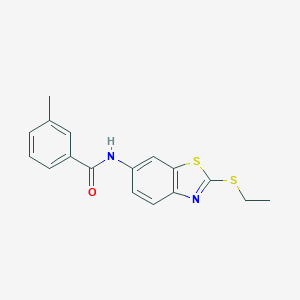
![3-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356222.png)
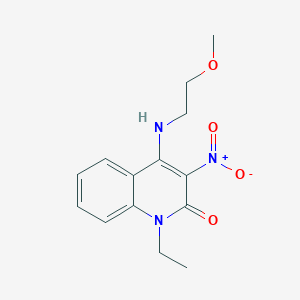
![N-(3-Fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B356224.png)
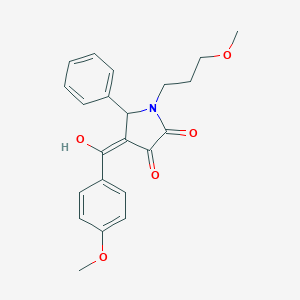
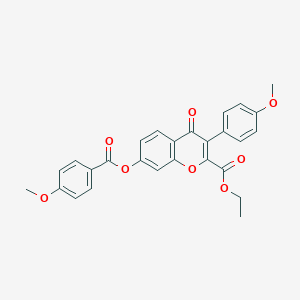
![(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B356229.png)

![5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B356231.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B356235.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B356241.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356242.png)
![methyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B356243.png)